Hematohemin IX

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

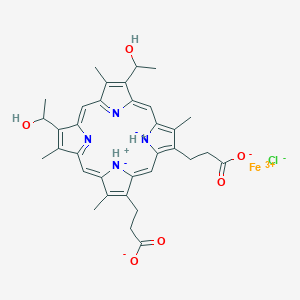

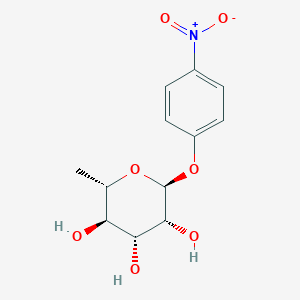

Hematohemin IX is a porphyrin molecule that is commonly used in scientific research. It is a derivative of heme, which is a crucial component of hemoglobin, the protein in red blood cells that carries oxygen throughout the body. Hematohemin IX has a similar structure to heme, but it has a propionate group instead of a vinyl group at one of the pyrrole rings. This modification makes hematohemin IX more stable and easier to synthesize than heme.

作用機序

Hematohemin IX can bind to proteins and other molecules through its iron atom. The iron in hematohemin IX can undergo redox reactions, which can affect the properties and functions of the molecules it binds to. Hematohemin IX can also interact with light, which can cause changes in its electronic structure and spectroscopic properties.

生化学的および生理学的効果

Hematohemin IX can have various biochemical and physiological effects depending on the context of its use. Hematohemin IX can bind to proteins and other molecules in the body, which can affect their functions. For example, hematohemin IX can bind to cytochrome P450 enzymes, which are involved in drug metabolism and detoxification. Hematohemin IX can also affect the immune system by binding to heme oxygenase-1, an enzyme that degrades heme and produces anti-inflammatory molecules.

実験室実験の利点と制限

Hematohemin IX has several advantages as a model compound for studying heme and other porphyrins. It is more stable and easier to synthesize than heme, which makes it more accessible for research purposes. Hematohemin IX also has similar properties and functions to heme, which makes it a useful tool for studying heme-containing proteins and enzymes. However, hematohemin IX also has some limitations. It may not fully reflect the properties and functions of heme in vivo, and it may not be suitable for studying certain aspects of heme biology.

将来の方向性

There are several future directions for research on hematohemin IX and related porphyrins. One area of interest is the development of heme-based sensors and other biomedical devices. Hematohemin IX and other porphyrins can be used as sensing elements for detecting various molecules and biomarkers. Another area of interest is the study of heme-containing enzymes and their roles in disease. Hematohemin IX can be used as a model compound for studying the catalytic activity and regulation of these enzymes, which may lead to new insights into disease mechanisms and therapeutic targets.

合成法

Hematohemin IX can be synthesized from porphobilinogen, a precursor molecule that is found in the heme biosynthesis pathway. The synthesis involves several steps, including oxidation, cyclization, and deprotection. One common method for synthesizing hematohemin IX is the acid-catalyzed oxidative cyclization of porphobilinogen using ferric chloride as the oxidizing agent.

科学的研究の応用

Hematohemin IX has a wide range of applications in scientific research. It is commonly used as a model compound for studying the properties and functions of heme and other porphyrins. Hematohemin IX can be used to study the binding of heme to proteins, the catalytic activity of heme-containing enzymes, and the spectroscopic properties of porphyrins. Hematohemin IX is also used in the development of heme-based sensors and other biomedical devices.

特性

CAS番号 |

15632-20-9 |

|---|---|

製品名 |

Hematohemin IX |

分子式 |

C34H36ClFeN4O6 |

分子量 |

688 g/mol |

IUPAC名 |

3-[18-(2-carboxylatoethyl)-8,13-bis(1-hydroxyethyl)-3,7,12,17-tetramethylporphyrin-21,24-diid-2-yl]propanoate;hydron;iron(3+);chloride |

InChI |

InChI=1S/C34H38N4O6.ClH.Fe/c1-15-21(7-9-31(41)42)27-14-28-22(8-10-32(43)44)16(2)24(36-28)12-29-34(20(6)40)18(4)26(38-29)13-30-33(19(5)39)17(3)25(37-30)11-23(15)35-27;;/h11-14,19-20,39-40H,7-10H2,1-6H3,(H4,35,36,37,38,41,42,43,44);1H;/q;;+3/p-3 |

InChIキー |

UQHUJMUVNUXJFL-UHFFFAOYSA-K |

SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

正規SMILES |

[H+].[H+].CC1=C(C2=CC3=C(C(=C([N-]3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1[N-]2)C)C(C)O)C)C(C)O)C)CCC(=O)[O-])CCC(=O)[O-].[Cl-].[Fe+3] |

同義語 |

hematohemin IX |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Chloro-3-MethylBenzo[B]Thiophene](/img/structure/B97379.png)

![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)